2-Bromo-3,4,6-trimethylaniline
Overview
Description
2-Bromo-3,4,6-trimethylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,6-trimethylaniline typically involves the bromination of 3,4,6-trimethylaniline. One common method includes the reaction of 3,4,6-trimethylaniline with bromine in the presence of a solvent such as glacial acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4,6-trimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4,6-trimethylaniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 3,4,6-trimethylaniline.
Scientific Research Applications
2-Bromo-3,4,6-trimethylaniline is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as a biochemical probe
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,6-trimethylaniline involves its interaction with molecular targets through its functional groups. The bromine atom and the amino group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in various pathways, including nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
- 3-Bromo-2,4,6-trimethylaniline
- 2-Bromo-4,6-dimethylaniline
- 2,4,6-Trimethylaniline
Comparison: 2-Bromo-3,4,6-trimethylaniline is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in selective synthesis and specific applications in organic chemistry .
Properties
IUPAC Name |
2-bromo-3,4,6-trimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)8(10)7(5)3/h4H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIDFBDPMOPWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302843 | |
Record name | 2-bromo-3,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-50-0 | |
Record name | 2-bromo-3,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-3,4,6-TRIMETHYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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